N-(2-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopy and Molecular Characterization
The antiviral molecule N-(4-chlorophenyl)-2-{[4,6-di-aminopyrimidin-2-yl]sulfanyl}acetamide's vibrational spectroscopy signatures were analyzed using Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to examine the molecule's equilibrium geometry, hydrogen bonding, and harmonic vibrational wavenumbers. Natural bond orbital analysis confirmed the molecule's stability through stereo-electronic interactions. The research highlighted the molecule's non-planar structure, intermolecular hydrogen bonding, and insights into its pharmacokinetic properties, including adsorption, distribution, metabolism, excretion, and toxicity (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Crystal Structure Analysis
A crystallographic study revealed the folded conformation of 2-{[4,6-diaminopyrimidin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-{[4,6-diaminopyrimidin-2-yl]sulfanyl}acetamide, indicating intramolecular N—H⋯N hydrogen bond stabilization (S. Subasri et al., 2016).
Dual Inhibitory Activity
The compound demonstrated potent dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, highlighting its potential as a dual inhibitor. This inhibitory capacity was attributed to the molecule's structure, suggesting its role in the development of therapeutic agents (A. Gangjee et al., 2008).
Heterocyclic Derivatives and Antimicrobial Activity
Research on the synthesis and characterization of various heterocyclic derivatives, including 1,3,4-oxadiazole and acetamide derivatives, explored their antibacterial and anti-enzymatic potentials. These studies contribute to understanding the compound's role in antimicrobial activity and its potential application in drug development (K. Nafeesa et al., 2017).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-7-8-14(2)18(11-13)26-21(28)20-17(9-10-29-20)25-22(26)30-12-19(27)24-16-6-4-3-5-15(16)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFQEZHNICZERA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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